
N,N-diethyl-2,2-difluoroacetamide
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Overview
Description
N,N-diethyl-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1.1 Difunctionalization of Alkenes
One of the prominent applications of N,N-diethyl-2,2-difluoroacetamide is in the difunctionalization of alkenes. A study demonstrated that this compound can serve as a radical precursor in a three-component organophotoredox coupling reaction, allowing for the installation of both C–C and C–Y (where Y = S/O/N) bonds across alkenes. This method enables the rapid preparation of complex molecular structures from simple starting materials, which is particularly useful in synthesizing natural products and bioactive molecules .
Case Study:
In one experiment, the compound was used to synthesize difunctionalized products with yields reaching 72%. The reaction involved various nucleophiles, including electron-rich and electron-deficient thiophenols, showcasing the versatility of this compound in facilitating complex transformations .
Medicinal Chemistry
2.1 Fluoroalkylation Reactions
The gem-difluoromethyl group present in this compound significantly enhances the bioactivity of drug candidates. Recent studies highlight its role in nickel-catalyzed fluoroalkylation reactions, where it serves as a key reagent for modifying aryl ketones and other pharmaceutical compounds .
Case Study:
In one notable application, donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease treatment, was successfully difluoroalkylated using this compound. The reaction yielded high conversions and demonstrated the potential for late-stage modifications in drug development .
Synthesis of Fluorinated Compounds
3.1 Synthesis Routes
This compound is also employed in various synthetic routes to produce fluorinated compounds. Its ability to participate in reactions such as cross-enyne metathesis and Diels–Alder reactions allows chemists to create complex fluorinated structures efficiently .
Data Table: Synthesis Yields from Various Reactions
Reaction Type | Product Yield (%) | Notes |
---|---|---|
Organophotoredox coupling | 72 | Utilized with thiophenols |
Nickel-catalyzed fluoroalkylation | Varied (51-70) | Applied to diverse substrates |
Diels–Alder reaction | 60 | Involves propargylic difluorides |
Research Implications
The applications of this compound extend beyond mere synthesis; they have implications for developing new therapeutic agents and enhancing existing ones. The incorporation of fluorinated groups into drug candidates has been shown to improve their pharmacokinetic properties, making them more effective in clinical settings.
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
N,N-Diethyl-2,2-difluoroacetamide participates in palladium-catalyzed α-arylation reactions. For example, its trimethylsilyl enolate reacts with aryl/heteroaryl bromides under palladium catalysis to form α-aryl-α,α-difluoroacetamides .
Representative Reaction :
α,α-difluoroacetamide+Ar-BrPd-catalyst, KFα-aryl-α,α-difluoroacetamide
Key Features :
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Conditions : Pd(OAc)₂ catalyst, KF, 1,4-dioxane or toluene, 100–110°C, 24 hours .
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Selectivity : High stereoselectivity due to steric and electronic effects of fluorine atoms .
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Mechanism : Involves a Ni(I)/Ni(III) catalytic cycle with difluoroalkyl radicals .
Reduction and Functional Group Transformations
The amide group in this compound undergoes reductions analogous to esters rather than typical amides. Key transformations include:
-
Reduction to Tertiary Amines : LiAlH₄ or NaBH₄ converts the amide to tertiary amines via hydrofluoride elimination .
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Reduction to Primary Alcohols : NaBH₄ in MeOH yields alcohols, retaining fluorine substituents .
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Hydrodebromination : Palladium-catalyzed reactions with aryl bromides produce hydrodebrominated byproducts under specific conditions .
Bromination and Derivatization
This compound derivatives, such as 2-bromo-N,N-diethyl-2,2-difluoroacetamide, are synthesized via bromination. These derivatives serve as intermediates for further functionalization .
Example :
This compound+Br−Conditions2-bromo-N,N-diethyl-2,2-difluoroacetamide
Characterization :
Role of Fluorine in Reactivity
Fluorine’s electronic effects enhance reactivity in several ways:
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Stabilization of Radicals : Fluorine facilitates the generation of difluoroalkyl radicals in catalytic cycles .
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Stereoselectivity : Steric and electronic effects from fluorine enable high stereoselectivity in cross-coupling reactions .
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Nucleophilicity : Fluoride ions (e.g., from KF) act as strong nucleophiles in substitution reactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N,N-diethyl-2,2-difluoroacetamide derivatives, and how can purity be ensured?
- Methodological Answer : The Pd-catalyzed α-arylation of trimethylsilyl enolates is a robust method. For example, coupling N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with aryl bromides (e.g., 1-benzyloxy-4-bromobenzene) in the presence of a palladium catalyst yields derivatives like 2j–2m. Purification via silica gel column chromatography (Combiflash system) ensures high purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity .
- Additional Route : Chemo-enzymatic approaches using chlorodifluoroacetic acid and diethylamine in dry DMF with thionyl chloride can also produce intermediates like 2-chloro-N,N-diethyl-2,2-difluoroacetamide. Reaction parameters (temperature, solvent) must be tightly controlled to avoid side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : 1H and 19F NMR are essential for confirming fluorinated positions and substituent environments. For instance, 19F NMR peaks for difluoro groups typically appear as singlets due to equivalent fluorine atoms .
- HRMS : Provides exact mass confirmation, distinguishing between structural isomers or contaminants.
- Cross-validation with X-ray crystallography (if crystalline solids are obtained) resolves ambiguous spectral data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for compatibility and breakthrough thresholds .
- Ventilation : Use fume hoods to minimize inhalation of vapors.
- Waste Management : Segregate waste in designated containers and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How do catalyst systems influence the stereoselectivity of this compound in fluoroalkylation reactions?
- Methodological Answer : Nickel catalysts (e.g., [NiCl2(PPh3)2]) paired with ligands like XantPhos enhance E/Z selectivity in monofluoroalkene synthesis. Larger substituents (e.g., N,N-diphenyl groups) on the acetamide improve stereoselectivity (>99:1 E/Z ratio) by steric hindrance. Mechanistic studies suggest ligand bulkiness stabilizes transition states, favoring specific stereochemical outcomes .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for fluorinated acetamides?
- Methodological Answer :
Replicate Experiments : Ensure reproducibility under controlled conditions.
Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign proton environments unambiguously.
Computational Validation : Compare experimental 19F NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may indicate conformational flexibility or solvent effects .
Q. What strategies improve reaction yields when synthesizing this compound derivatives via cross-coupling?
- Methodological Answer :
- Catalyst Optimization : Screen palladium/ligand combinations (e.g., Pd(OAc)2 with SPhos) to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.
- Temperature Control : Gradual heating (50–90°C) prevents decomposition of thermally sensitive intermediates .
Q. How can researchers troubleshoot failed reactions involving this compound in catalytic systems?
- Methodological Answer :
- Diagnostic Steps :
Verify reagent purity via NMR or GC-MS.
Test for moisture sensitivity by repeating reactions under anhydrous conditions.
Monitor reaction progress with TLC or in-situ IR spectroscopy.
Properties
CAS No. |
686-11-3 |
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Molecular Formula |
C6H11F2NO |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
N,N-diethyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H11F2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
KRJKJVSLOIGMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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